4,6-dimethoxy-1-benzofuran-2-carbaldehyde
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Overview
Description
4,6-dimethoxy-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C11H10O4. It is a derivative of benzofuran, characterized by the presence of two methoxy groups at the 4 and 6 positions and an aldehyde group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-1-benzofuran-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of methoxy groups at the 4 and 6 positions can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,6-dimethoxy-1-benzofuran-2-carboxylic acid.
Reduction: 4,6-dimethoxy-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-dimethoxy-1-benzofuran-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Material Science: It is used in the synthesis of organic materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-1-benzofuran-2-carbaldehyde depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the methoxy groups at the 4 and 6 positions.
4,6-Dimethoxy-2-benzofuranmethanol: Similar structure but with an alcohol group instead of an aldehyde group at the 2 position.
Uniqueness
4,6-dimethoxy-1-benzofuran-2-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
108639-48-1 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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